

3-Methoxymethylphenylboronic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Methoxymethylphenylboronic acid

Cat. No.: B125045

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An In-depth Technical Guide to 3-Methoxyphenylboronic Acid

Disclaimer: This technical guide provides information on 3-Methoxyphenylboronic acid, as searches for "**3-Methoxymethylphenylboronic acid**" did not yield specific results for a compound with that name and the former is likely the intended compound of interest.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of 3-Methoxyphenylboronic acid, its properties, synthesis, and applications, with a focus on its role in organic synthesis.

Core Data Presentation

The physical and chemical properties of 3-Methoxyphenylboronic acid are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	10365-98-7	[1][2][3][4]
Molecular Formula	C ₇ H ₉ BO ₃	[1][3][5]
Molecular Weight	151.96 g/mol	[1][4][6]
Appearance	White to light beige crystalline powder	[3]
Melting Point	160-163 °C	[6]
Synonyms	(3-methoxyphenyl)boronic acid, 3-Methoxybenzeneboronic acid, m-Anisylboronic acid	[1]

Experimental Protocols

This section details key experimental procedures involving 3-Methoxyphenylboronic acid, including its synthesis and a representative application in Suzuki-Miyaura cross-coupling reactions.

1. Synthesis of 3-Methoxyphenylboronic Acid

This protocol describes a common method for the synthesis of 3-Methoxyphenylboronic acid from m-bromoanisole.[7]

- Materials:
 - m-Bromoanisole
 - Anhydrous Tetrahydrofuran (THF)
 - n-Butyllithium (n-BuLi) in hexanes
 - Trimethyl borate
 - Hydrochloric acid (HCl)

- Ether
- Anhydrous magnesium sulfate
- Dry ice/acetone bath
- Procedure:
 - Dissolve m-bromoanisole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C.
 - Stir the mixture at -78 °C for 1 hour.
 - Add trimethyl borate (1.2 equiv) dropwise, again keeping the temperature below -70 °C.
 - Allow the reaction mixture to slowly warm to room temperature and stir overnight.
 - Quench the reaction by adding aqueous HCl (e.g., 2M) until the solution is acidic.
 - Extract the aqueous layer with ether (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter and concentrate the organic phase under reduced pressure to yield the crude product.
 - Recrystallize the crude product from a suitable solvent system (e.g., water or ether/hexanes) to obtain pure 3-Methoxyphenylboronic acid.

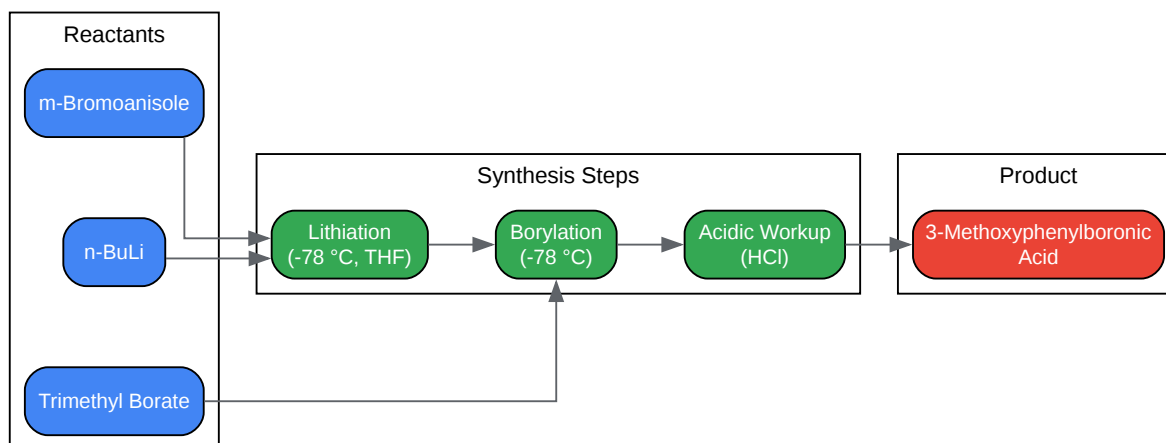
2. Suzuki-Miyaura Cross-Coupling Reaction

3-Methoxyphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.^{[8][9]} This protocol provides a general procedure for the coupling of an aryl halide with 3-Methoxyphenylboronic acid.^[10]

- Materials:
 - Aryl halide (e.g., aryl bromide or iodide)
 - 3-Methoxyphenylboronic acid (1.2 - 1.5 equiv)
 - Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
 - Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 equiv)
 - Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
- Procedure:
 - In a round-bottom flask, combine the aryl halide (1.0 equiv), 3-Methoxyphenylboronic acid (1.2 equiv), and the base (2.0 equiv).
 - Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
 - Add the degassed solvent and the palladium catalyst under the inert atmosphere.
 - Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or GC/MS, usually 4-24 hours).
 - After the reaction is complete, cool the mixture to room temperature.
 - Add water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter and concentrate the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

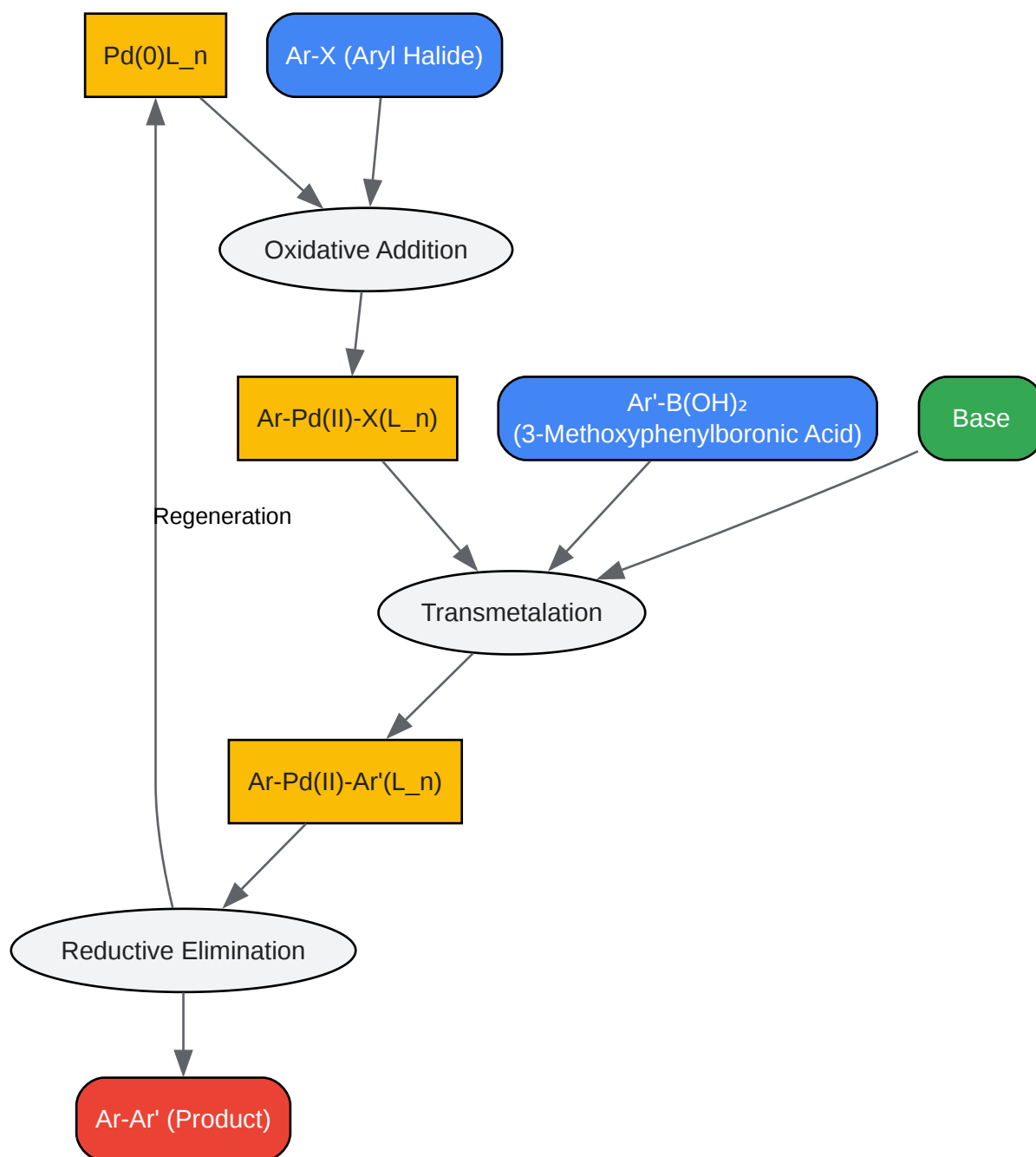
Mandatory Visualization

The following diagrams illustrate key processes related to 3-Methoxyphenylboronic acid.



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Caption: Synthesis workflow for 3-Methoxyphenylboronic acid.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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